molecular formula C10H12O3 B14743549 Acetic acid--2-phenylethen-1-ol (1/1) CAS No. 1566-65-0

Acetic acid--2-phenylethen-1-ol (1/1)

Cat. No.: B14743549
CAS No.: 1566-65-0
M. Wt: 180.20 g/mol
InChI Key: FVQRWZSKSKLKBH-UHFFFAOYSA-N
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Description

Acetic acid--2-phenylethen-1-ol (1/1) is a molecular complex comprising acetic acid and 2-phenylethen-1-ol. The compound features a unique hybrid structure where the acetic acid moiety (CH₃COOH) is associated with 2-phenylethen-1-ol (C₆H₅-CH=CH-OH). This combination introduces distinct physicochemical properties, such as enhanced hydrophilicity from the acetic acid group and aromatic reactivity from the phenyl-ethenol component.

Properties

CAS No.

1566-65-0

Molecular Formula

C10H12O3

Molecular Weight

180.20 g/mol

IUPAC Name

acetic acid;2-phenylethenol

InChI

InChI=1S/C8H8O.C2H4O2/c9-7-6-8-4-2-1-3-5-8;1-2(3)4/h1-7,9H;1H3,(H,3,4)

InChI Key

FVQRWZSKSKLKBH-UHFFFAOYSA-N

Canonical SMILES

CC(=O)O.C1=CC=C(C=C1)C=CO

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

2-phenylethyl acetate can be synthesized through the esterification of 2-phenylethanol with acetic acid. This reaction typically requires an acid catalyst, such as sulfuric acid, to proceed efficiently. The reaction can be represented as follows:

C6H5CH2CH2OH+CH3COOHC6H5CH2CH2OCOCH3+H2O\text{C}_6\text{H}_5\text{CH}_2\text{CH}_2\text{OH} + \text{CH}_3\text{COOH} \rightarrow \text{C}_6\text{H}_5\text{CH}_2\text{CH}_2\text{OCOCH}_3 + \text{H}_2\text{O} C6​H5​CH2​CH2​OH+CH3​COOH→C6​H5​CH2​CH2​OCOCH3​+H2​O

In industrial settings, reactive distillation is often employed to produce 2-phenylethyl acetate. This method combines the reaction and separation processes in a single unit, enhancing efficiency and product purity .

Chemical Reactions Analysis

Types of Reactions

2-phenylethyl acetate undergoes various chemical reactions, including:

    Esterification: As mentioned, it is formed by the esterification of 2-phenylethanol with acetic acid.

    Hydrolysis: It can be hydrolyzed back to 2-phenylethanol and acetic acid in the presence of a strong acid or base.

    Oxidation: The phenyl group can undergo oxidation reactions, although these are less common for the ester itself.

Common Reagents and Conditions

    Esterification: Acetic acid and sulfuric acid as a catalyst.

    Hydrolysis: Strong acids (e.g., hydrochloric acid) or bases (e.g., sodium hydroxide).

Major Products Formed

    Hydrolysis: 2-phenylethanol and acetic acid.

    Oxidation: Products depend on the specific conditions and reagents used but may include phenolic compounds.

Scientific Research Applications

2-phenylethyl acetate has several applications in scientific research and industry:

Mechanism of Action

The antimicrobial activity of 2-phenylethyl acetate is primarily due to its ability to disrupt microbial cell membranes. It targets the mitochondria and nucleus of fungal cells, leading to cell death. The compound also interferes with various metabolic pathways, including protein processing and fatty acid metabolism .

Comparison with Similar Compounds

Key Functional Groups

  • Acetic acid--2-phenylethen-1-ol: Contains a carboxylic acid (-COOH) group and a conjugated ethenol (-CH=CH-OH) attached to a phenyl ring.
  • Analogous Compounds: 2-Phenylethanol (C₈H₁₀O): Features a hydroxyl (-OH) group directly attached to a phenylethyl backbone but lacks the acetic acid moiety . Acetophenone (C₈H₈O): A ketone (C=O) with a phenyl group, differing in functional group reactivity compared to the ethenol structure . 1-(1H-Imidazo[4,5-c]pyridin-2-yl)-2-phenylethen-1-ol: Shares the 2-phenylethen-1-ol moiety but includes an imidazopyridine ring instead of acetic acid .

Molecular Complexity

The acetic acid component introduces acidic protons (pKa ~4.76), enabling hydrogen bonding and salt formation, while the ethenol group offers sites for electrophilic addition or oxidation. In contrast:

  • 2-Phenylethanol is less acidic (pKa ~15) and primarily undergoes esterification or dehydration .
  • Acetophenone participates in nucleophilic additions (e.g., Grignard reactions) due to its ketone group .

Physicochemical Properties

Solubility and Polarity

  • Acetic acid--2-phenylethen-1-ol: Expected to exhibit moderate solubility in polar solvents (e.g., water, ethanol) due to the acetic acid group, with hydrophobic contributions from the phenyl ring.
  • Comparison: 2-Phenylethanol: Miscible in alcohols but less soluble in water due to the non-polar phenyl group . Acetic acid;[2-(2-hydroxyethyl)cyclopenten-1-yl] acetate: Cyclopentenyl derivatives show reduced solubility compared to linear structures, highlighting the role of cyclic moieties .

Thermal Stability

  • The conjugated ethenol group in acetic acid--2-phenylethen-1-ol may confer lower thermal stability compared to saturated analogs like 2-phenylethanol, which has a higher boiling point (219–221°C) .

Chemical Reactivity

  • Ester Formation: The acetic acid group enables esterification with alcohols, a property absent in benzyl alcohol or 2-phenylethanol .
  • Electrophilic Addition: The ethenol moiety may undergo reactions similar to 1-(1H-imidazo[4,5-c]pyridin-2-yl)-2-phenylethen-1-ol, such as halogenation or epoxidation .

Comparative Data Table

Compound Name Molecular Formula Functional Groups Key Properties References
Acetic acid--2-phenylethen-1-ol (1/1) C₁₀H₁₀O₃ -COOH, -CH=CH-OH, C₆H₅ Amphiphilic, reactive ester sites
2-Phenylethanol C₈H₁₀O -OH, C₆H₅ Low acidity, volatile
Acetophenone C₈H₈O C=O, C₆H₅ Polar aprotic solvent
1-(1H-Imidazo[4,5-c]pyridin-2-yl)-2-phenylethen-1-ol C₁₃H₁₁N₃O -CH=CH-OH, C₆H₅, imidazopyridine Bioactive, chemiluminescent potential

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